molecular formula C24H26N2O5 B1680800 1-Hydroxycarvedilol CAS No. 146574-41-6

1-Hydroxycarvedilol

Cat. No. B1680800
M. Wt: 422.5 g/mol
InChI Key: UQJJKVKQRTUYJW-UHFFFAOYSA-N
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Description

1-Hydroxycarvedilol is a metabolite of Carvedilol found in humans, rats, dogs, and mice . It is a β androneceptor antagonist with antioxidant and free radical scavenger activity .


Molecular Structure Analysis

1-Hydroxycarvedilol has a molecular formula of C24H26N2O5 . It is a member of carbazoles , compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .

Scientific Research Applications

Oxidative Metabolism and Enzyme Involvement

1-Hydroxycarvedilol (1-OHC) is an oxidative metabolite of carvedilol, formed primarily in the liver. Studies have demonstrated the role of cytochrome P450 enzymes, particularly CYP2D1, in the oxidation of carvedilol to 1-OHC. This process exhibits stereoselective characteristics, indicating differences in the metabolic processing of carvedilol enantiomers. Understanding this metabolic pathway is crucial for predicting drug interactions and variations in drug efficacy among individuals (Fujimaki, 1994).

Biliary Metabolites and Excretion

1-OHC is also identified as a significant biliary metabolite of carvedilol. Research shows that after administration in rats, 1-OHC, in the form of 1-hydroxycarvedilol O-glucuronide, is a major component excreted in bile. The study implies a potential enantioselective preference in the excretion of carvedilol metabolites, which can influence the drug's pharmacokinetics and disposition (Fujimaki & Hakusui, 1990).

Antioxidant Properties

1-Hydroxycarvedilol, along with other phenolic metabolites of carvedilol, exhibits significant antioxidant properties. Comparative studies with the parent drug carvedilol indicate that these metabolites, including 1-OHC, may be more effective in inhibiting free radicals. This finding is particularly relevant in the context of cardiovascular diseases, where oxidative stress plays a critical role (Malig et al., 2017).

Synthesis and Activity

The synthesis of active metabolites like 1-OHC has been reported, with studies focusing on developing efficient synthetic pathways. These metabolites, including 1-OHC, have shown high activity in β-blockade, which is vital for understanding their therapeutic potential and possibly enhancing the efficacy of carvedilol-based treatments (Senthilkumar et al., 2010).

Pharmacokinetics and Pharmacodynamics

Research on carvedilol's pharmacokinetics and pharmacodynamics provides insights into the role of metabolites like 1-OHC. Understanding how these metabolites behave in the body, their distribution, metabolism, and excretion, is essential for optimizing carvedilol's therapeutic use and managing its side effects (Morgan, 1994).

Future Directions

The future directions of 1-Hydroxycarvedilol research could involve further exploration of its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications . The role of its metabolites in its antioxidant properties could also be a subject of future research .

properties

IUPAC Name

4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJJKVKQRTUYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932858
Record name 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxycarvedilol

CAS RN

146574-41-6
Record name SB 209995
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXYCARVEDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4Y7S5VUK5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Fujimaki, H Hakusui - Xenobiotica, 1990 - Taylor & Francis
… M-1 and M-2 were characterized as 1-hydroxycarvedilol O-glucuronide and 8-hydroxycarvedilol O-glucuronide, respectively, from FAB-mass spectrometry, 1 Hn.mr and enzymic …
Number of citations: 23 www.tandfonline.com
J Li, L Wang, S Wang, M Chen, E Gu, G Hu… - … of Chromatography B, 2015 - Elsevier
… (8-hydroxycarvedilol and 1-hydroxycarvedilol), similarly reported … Moreover, the 8-hydroxycarvedilol and 1-hydroxycarvedilol … of 8-hydroxycarvedilol and 1-hydroxycarvedilol were also …
Number of citations: 10 www.sciencedirect.com
Q Zhang, X Wang, H Xue, B Huang, Z Lin, Z Cai - AAPS PharmSciTech, 2021 - Springer
… The biliary excretion about two major metabolites, 1-hydroxycarvedilol O-glucuronide and 8-hydroxycarvedilol O-glucuronide, of RS-carvedilol, S-carvedilol, and R-carvedilol were 66.4…
Number of citations: 6 link.springer.com
WH Schaefer, J Politowski, B Hwang, F Dixon… - Drug metabolism and …, 1998 - ASPET
… profile, shown in fig.3a and summarized in table3, showed two abundant metabolites, which were identified as 8-hydroxycarvedilol glucuronide (M17) and 1-hydroxycarvedilol …
Number of citations: 65 dmd.aspetjournals.org
M Fujimaki - Drug metabolism and disposition, 1994 - Citeseer
Incubation of R (+)- and S (-)-carvedllol with rat liver microsomes show#{149} dthe formatIon of four oxidative metaboiltes: 1-hydroxycar-vadllol (1-OHC), 8-hydroxycarv. dIIol(8-OHC), 4’-…
Number of citations: 14 citeseerx.ist.psu.edu
M Fujimaki, S Shintani, H Hakusui - Drug metabolism and disposition, 1991 - ASPET
… After administration by the two routes, two carbazole ring-hydroxylated glucuronides, 1-hydroxycarvedilol O-glucuronide (1-OHCG) and 8-hydroxycarvedilol O-glucuronide (8-OHCG), …
Number of citations: 19 dmd.aspetjournals.org
A Medvedovici, F Albu, C Georgita, DI Sora… - … of Chromatography B, 2007 - Elsevier
… The metabolic pattern of carvedilol in the bile allows identification of two inactive metabolites (1-hydroxycarvedilol O-glucuronide and 8-hydroxycarvedilol O-glucuronide, respectively) [4]…
Number of citations: 32 www.sciencedirect.com
L Clohs - 1997 - open.library.ubc.ca
… It has been reported that the quantities of 1-hydroxycarvedilol-O-glucuronide and 8-… When the R-enantiomer was administered alone, 1-hydroxycarvedilolO-glucuronide was formed in …
Number of citations: 6 open.library.ubc.ca
Q Zhang, K Guo, X Wang, B Huang… - Drug Development and …, 2020 - Taylor & Francis
… The two major metabolites are 1-hydroxycarvedilol O-glucuronide (1-HOG) and 8-hydroxycarvedilol O-glucuronide (8-HOG), which amount to about 75% of S-CAR metabolites [Citation…
Number of citations: 2 www.tandfonline.com
NR Srinivas - Biomedical Chromatography, 2006 - Wiley Online Library
The concepts of drug development have evolved over the last few decades. Although number of novel chemical entitities belonging to varied classes have made it to the market, the …

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